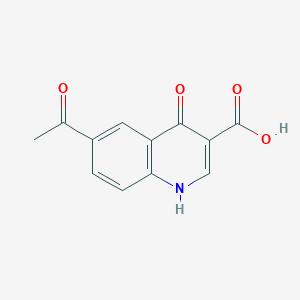

(Z)-N'-hydroxy-2-(naphthalen-1-yloxy)acetimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its physical appearance .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Anticancer Potential

- Oximes like 1-(Hydroxyimino)-2-naphthyloxyethylamine are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. Modification into oximes often leads to increased activity. A study highlighted the synthesis of 2-(hydroxyamino)-1,4-naphthoquinone and its derivatives, showing moderate cytotoxic activities against cancer cells. Particularly, a compound showed significant potency against prostate cancer cells (Valderrama et al., 2022).

Organic Electronics and Cell Imaging

- The derivatives of 1,8-naphthalimide, which may include 1-(Hydroxyimino)-2-naphthyloxyethylamine, are utilized in organic electronics and cellular imaging. These derivatives display various thermal, physicochemical, optical, electrochemical, and biological properties useful in these fields (Korzec et al., 2021).

Biochemical Research

- In biochemical studies, derivatives of naphthalene, like 1-(Hydroxyimino)-2-naphthyloxyethylamine, have been used to synthesize new compounds. For instance, a study reported the synthesis of N′-hydroxy-2-(hydroxyimino)-N-(4-{[(2-hydroxyphenyl)methylene]amino}-1-naphthyl)ethanimidamide and its metal complexes (Kaya et al., 2008).

Enzyme Analysis

- 1,8-naphthalimide derivatives, which could include 1-(Hydroxyimino)-2-naphthyloxyethylamine, have been synthesized for analyzing enzyme activity, particularly lipases and esterases. The fluorescent properties of these derivatives make them suitable for this type of analysis (Nalder et al., 2016).

OLED Applications

- Derivatives of 1,8-naphthalimide, potentially including 1-(Hydroxyimino)-2-naphthyloxyethylamine, have been used in the development of organic light-emitting diodes (OLEDs). Their molecular structure and photophysical characteristics make them suitable for standard-red light-emitting materials in OLEDs (Luo et al., 2015).

Fluorescent Probes

- Naphthalimide derivatives, possibly including 1-(Hydroxyimino)-2-naphthyloxyethylamine, have been developed as fluorescent probes for detecting gold ions (Au3+) in biological visualization. These probes show significant fluorescence enhancement in response to gold ions, useful in live-cell imaging with low cytotoxicity (Li et al., 2016).

Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Hydroxyimino)-2-naphthyloxyethylamine involves the reaction of 2-naphthol with ethylene oxide to form 2-naphthoxyethanol, which is then reacted with hydroxylamine hydrochloride to form 1-(Hydroxyimino)-2-naphthyloxyethanol. This intermediate is then dehydrated using sulfuric acid to form 1-(Hydroxyimino)-2-naphthyloxyethylamine.", "Starting Materials": [ "2-naphthol", "ethylene oxide", "hydroxylamine hydrochloride", "sulfuric acid" ], "Reaction": [ "2-naphthol is reacted with ethylene oxide in the presence of a base catalyst to form 2-naphthoxyethanol.", "2-naphthoxyethanol is then reacted with hydroxylamine hydrochloride in the presence of a base catalyst to form 1-(Hydroxyimino)-2-naphthyloxyethanol.", "1-(Hydroxyimino)-2-naphthyloxyethanol is then dehydrated using sulfuric acid to form 1-(Hydroxyimino)-2-naphthyloxyethylamine." ] } | |

CAS RN |

884504-65-8 |

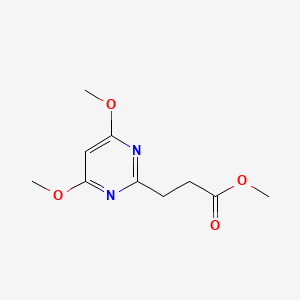

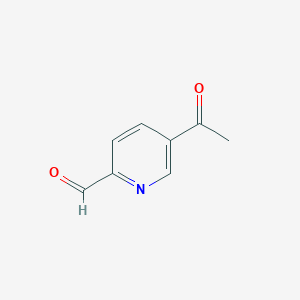

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N'-hydroxy-2-naphthalen-1-yloxyethanimidamide |

InChI |

InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H2,13,14) |

InChI Key |

YXGUKKZSQSABDK-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2OC/C(=N\O)/N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=NO)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=NO)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B3043446.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine](/img/structure/B3043451.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B3043455.png)

![4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3043457.png)

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3043460.png)

![[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B3043464.png)